4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one
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Overview
Description
4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one is a complex organic compound with a unique structure that includes a phthalazinone core, a chlorophenyl group, and an azepan-1-ium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the phthalazinone core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Azepan-1-ium Moiety: The azepane ring can be introduced through a nucleophilic substitution reaction using a suitable azepane derivative.
Oxidation and Deuteration:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom in the azepane ring.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving phthalazinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phthalazinone core and azepan-1-ium moiety. These interactions may modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)methyl]-2-[1-(methyl)azepan-1-ium-4-yl]phthalazin-1-one
- 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(methyl)azepan-1-ium-4-yl]phthalazin-1-one
Uniqueness
The presence of the trideuterio(113C)methyl group in 4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one makes it unique compared to similar compounds. This isotopic labeling can provide valuable information in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-oxido-1-(trideuterio(113C)methyl)azepan-1-ium-4-yl]phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLGALGCDUDAP-KQORAOOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747069 |
Source
|
Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-76-3 |
Source
|
Record name | 4-[(4-Chlorophenyl)methyl]-2-[1-(~13~C,~2~H_3_)methyl-1-oxo-1lambda~5~-azepan-4-yl]phthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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